molecular formula C16H18BrN3O2S B6134236 1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine

1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine

Cat. No. B6134236
M. Wt: 396.3 g/mol
InChI Key: GSDMXRSVBQYELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine, commonly known as BPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of BPIP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. BPIP has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE) enzymes, which are involved in cell signaling and regulation. BPIP has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects in the body. Studies have shown that BPIP can reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. BPIP has also been shown to reduce blood pressure and improve endothelial function, which may have potential therapeutic applications in cardiovascular diseases. Additionally, BPIP has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. BPIP is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, there are also limitations to using BPIP in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on BPIP. One direction is to further study its mechanism of action and potential side effects in different cell types and animal models. Another direction is to explore its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Additionally, BPIP can be modified to create new derivatives with improved efficacy and reduced toxicity. Overall, BPIP has great potential for further research and development in the field of scientific research.

Synthesis Methods

BPIP can be synthesized through various methods, but the most common method involves the reaction of 1-(4-bromophenyl) sulfonyl-4-piperidone with 4-pyridinemethanol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure BPIP. Other methods of synthesis include using different starting materials and reaction conditions.

Scientific Research Applications

BPIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that BPIP has anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. BPIP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BPIP has been studied for its potential use in treating cardiovascular diseases by reducing blood pressure and improving endothelial function.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDMXRSVBQYELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

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